molecular formula C11H11BrN2O2 B8135624 Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate

Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B8135624
M. Wt: 283.12 g/mol
InChI Key: MQXSMQUGOJRVLP-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a bromine atom and an ester group in this compound makes it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and ester group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-4-5-14-9(6-8)13-7(2)10(14)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXSMQUGOJRVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC(=C(N2C=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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